molecular formula C25H29N3O2 B8058350 Metergoline phenylmethyl ester

Metergoline phenylmethyl ester

Cat. No.: B8058350
M. Wt: 403.5 g/mol
InChI Key: WZHJKEUHNJHDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metergoline phenylmethyl ester is a synthetic organic compound belonging to the ergoline class of alkaloids. It is known for its pharmacological properties, particularly as an antagonist at various serotonin receptors and an agonist at dopamine receptors. This compound has been studied for its potential therapeutic applications, including the treatment of hyperprolactinemia and seasonal affective disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metergoline phenylmethyl ester involves the reaction of 1-methyl-dihydro-lysergamine with carbobenzoxychloride in the presence of anhydrous pyridine and chloroform. The reaction is carried out at low temperatures, around -10°C, to ensure the stability of the intermediate compounds. The mixture is then allowed to warm to room temperature, followed by washing with sodium hydroxide and sodium bicarbonate solutions. The final product is obtained by drying and evaporating the chloroform solution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, mixing, and purification is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Metergoline phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metergoline phenylmethyl ester has a wide range of applications in scientific research:

Mechanism of Action

Metergoline phenylmethyl ester exerts its effects by acting as an antagonist at serotonin receptors (5-HT1, 5-HT2, and 5-HT7) and as an agonist at dopamine receptors. It inhibits the release of prolactin by blocking serotonin receptors, which in turn reduces the stimulation of prolactin secretion. This mechanism is particularly useful in treating conditions like hyperprolactinemia .

Comparison with Similar Compounds

Uniqueness: Metergoline phenylmethyl ester is unique due to its dual action as a serotonin antagonist and dopamine agonist. This dual mechanism allows it to be effective in a broader range of therapeutic applications compared to compounds that act on a single receptor type .

Properties

IUPAC Name

benzyl N-[(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJKEUHNJHDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860212
Record name Benzyl [(1,6-dimethylergolin-8-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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